![molecular formula C22H22F3N3O4 B2827041 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1235689-28-7](/img/structure/B2827041.png)
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The compound may be involved in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures with minimal catalyst loadings, indicating potential applications in pharmaceutical synthesis and material science. For more sterically hindered acyclic secondary amines, using N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand yields better results, highlighting the role of furan derivatives in catalytic processes (Bhunia, Kumar, & Ma, 2017).
PET Imaging of Microglia
The compound [11C]CPPC, which shares structural similarities, is specific for CSF1R, a microglia-specific marker. It represents a significant advancement in PET imaging technologies, allowing for noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammation. This development is crucial for understanding the underlying mechanisms of various neuropsychiatric disorders and the central nervous system's immune environment, indicating a potential research pathway for compounds like (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Horti et al., 2019).
Crystal Structure Analysis
The crystal structures of compounds related to (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide have been analyzed, revealing the conformational aspects around the C=C bond. Such studies provide valuable insights into the molecular geometry, which is crucial for understanding the compound's reactivity and potential for interaction with biological targets (Cheng et al., 2016).
Synthesis and Molecular Structure
Investigations into the synthesis and molecular structure of compounds containing furan and piperidine units highlight their potential applications in the design of new materials and drugs. The intricate hydrogen bonding and C-H…π interactions observed in such molecules underscore their significance in developing novel pharmaceuticals and materials with specific functional properties (Khan et al., 2013).
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4/c23-22(24,25)16-3-5-17(6-4-16)27-21(31)20(30)26-14-15-9-11-28(12-10-15)19(29)8-7-18-2-1-13-32-18/h1-8,13,15H,9-12,14H2,(H,26,30)(H,27,31)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYAHNYPAXEFM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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